molecular formula C18H31N3O3S B1618581 Suricainide CAS No. 85053-46-9

Suricainide

Cat. No.: B1618581
CAS No.: 85053-46-9
M. Wt: 369.5 g/mol
InChI Key: OSTGVQSWUXGHKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Suricainide can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Suricainide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines, alcohols.

    Substitution: Alkylated or thiolated derivatives.

Scientific Research Applications

Suricainide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of suricainide involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Suricainide can be compared with other similar compounds to highlight its uniqueness:

    Lidocaine: Both this compound and lidocaine are used for their potential therapeutic effects, but this compound may have different pharmacokinetic properties and molecular targets.

    Procainamide: Similar to this compound, procainamide is used in medical research, but they differ in their chemical structure and specific applications.

    Amiodarone: While amiodarone is primarily used for its antiarrhythmic properties, this compound may have broader applications in various fields.

By comparing these compounds, researchers can better understand the unique properties and potential advantages of this compound in different scientific and industrial contexts.

Biological Activity

Suricainide, a compound under investigation for its biological activity, has shown potential in various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential applications based on current research findings.

Overview of this compound

This compound is a synthetic compound that has been evaluated for its pharmacological properties, particularly in the context of neurodegenerative diseases and as an antiviral agent. The compound has been associated with autophagy modulation and has shown promise in preclinical studies targeting conditions such as epilepsy and seizures.

  • Autophagy Modulation : this compound has been identified as an autophagy modulator, which plays a crucial role in cellular homeostasis and response to stress. Autophagy is a process that degrades and recycles cellular components, and its modulation can impact various diseases, including neurodegenerative disorders .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against SARS-CoV-2. It has been included in high-throughput screening efforts aimed at identifying compounds that inhibit viral entry and replication .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Autophagy ModulationEnhances cellular recycling
Antiviral ActivityInhibits viral entry
NeuroprotectivePotential in neurodegeneration

Future Directions

Given the preliminary findings regarding this compound's biological activity, further research is warranted to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:

  • Clinical Trials : Initiating phase I and II clinical trials to assess safety, tolerability, and efficacy in targeted patient populations.
  • Mechanistic Studies : Investigating the detailed pathways through which this compound exerts its effects, particularly in relation to autophagy and viral inhibition.
  • Formulation Development : Exploring optimal delivery methods to enhance the bioavailability and therapeutic outcomes of this compound-based treatments.

Properties

CAS No.

85053-46-9

Molecular Formula

C18H31N3O3S

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea

InChI

InChI=1S/C18H31N3O3S/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22)

InChI Key

OSTGVQSWUXGHKL-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C

Canonical SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C

Origin of Product

United States

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